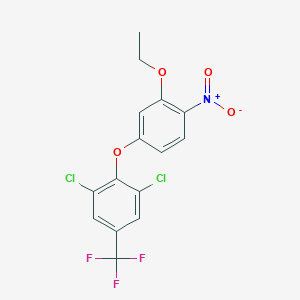
1,3-Dichloro-2-(3-ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2-(3-ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzene, also known as Flumioxazin, is an herbicide that is commonly used in agriculture to control weeds. This chemical compound belongs to the family of benzene derivatives and has a molecular formula of C15H8Cl2F3NO4. Flumioxazin is known for its selective activity against broadleaf weeds and its low toxicity to non-target organisms.
科学的研究の応用
Synthesis and Characterization of Novel Fluorine-containing Compounds
The compound 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene was synthesized, demonstrating the potential for creating novel fluorine-containing materials. This process involved reactions between hydroquinone and 2-chloro-5-nitrobenzene trifluoride, further characterized by technologies like FTIR and DSC. The production and characterization of these compounds highlight their potential in various scientific applications, including materials science and chemistry (Yu Xin-hai, 2010).
Organomercury Compounds and Their Spectra
The study on organomercury compounds, including the synthesis and NMR spectra analysis of unsymmetrically dimercurated arenes, showcases the chemical versatility and applications of such compounds in analytical chemistry. These findings offer insights into the molecular structure and interaction of organomercury compounds, which can be pivotal in environmental science and toxicology studies (G. Deacon, J. O'connor, G. N. Stretton, 1986).
Selective Oxidation Using Zeolites
Dehydroxylated ZSM-5 type zeolites have been utilized for the selective oxidation of aromatic compounds, indicating a novel approach to designing active sites for chemical reactions. This method, which uses nitrous oxide as a mild oxidant, achieves high selectivity and yield, particularly for benzene to phenol conversion. This research highlights the importance of zeolites in catalysis and their potential for industrial applications in the selective oxidation of organic compounds (L. Kustov, A. Tarasov, V. Bogdan, A. A. Tyrlov, J. Fulmer, 2000).
Polymorphism in Van der Waals Host Molecules
The study of solvates and their desolvation-induced polymorphism provides insights into material science, particularly in the formation and transition of different crystal phases. This research can have implications in drug delivery systems, material stability, and the development of novel materials with tailored properties (S. Bhattacharya, B. K. Saha, 2013).
Surface Covalent Organic Frameworks
The development of surface covalent organic frameworks (COFs) based on polyester condensation showcases the potential for creating highly ordered, porous structures with applications ranging from catalysis to storage and separation technologies. This research highlights the versatility of COFs in material science, especially for designing surfaces with specific chemical functionalities (A. Marele, R. Mas‐Ballesté, L. Terracciano, J. Rodrı́guez-Fernández, I. Berlanga, S. Alexandre, R. Otero, J. Gallego, F. Zamora, J. Gómez‐Rodríguez, 2012).
特性
IUPAC Name |
1,3-dichloro-2-(3-ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO4/c1-2-24-13-7-9(3-4-12(13)21(22)23)25-14-10(16)5-8(6-11(14)17)15(18,19)20/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNIQTNJHBHDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-(3-ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


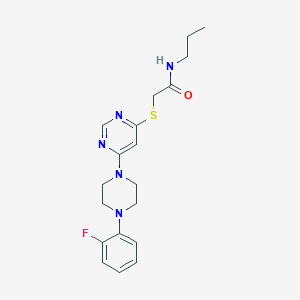
![1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2759321.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2759322.png)
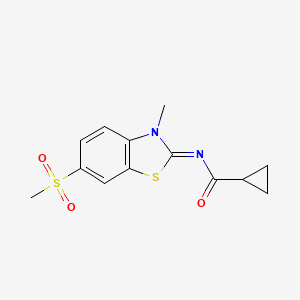

![N-(1-cyano-1-methylethyl)-N-methyl-2-[methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amino]acetamide](/img/structure/B2759331.png)
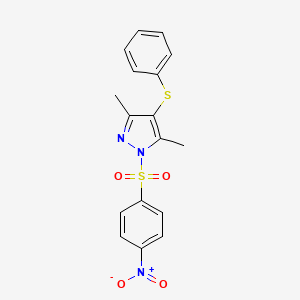

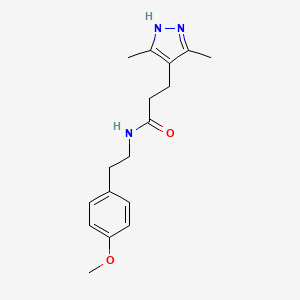

![4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile](/img/structure/B2759337.png)
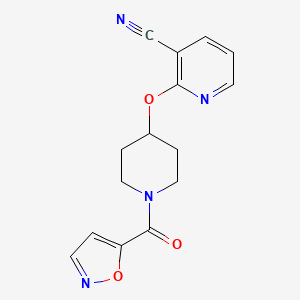
![6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2759340.png)